molecular formula C5H5Cl3N2 B3432906 2,6-dichloropyridin-4-amine Hydrochloride CAS No. 1049730-38-2

2,6-dichloropyridin-4-amine Hydrochloride

Cat. No. B3432906
CAS RN: 1049730-38-2
M. Wt: 199.46 g/mol
InChI Key: SATKHNGZXGJMEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-pyridinamine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction .


Molecular Structure Analysis

The empirical formula of 2,6-dichloropyridin-4-amine is C5H4Cl2N2 . The molecular weight is 163.00 .


Chemical Reactions Analysis

The synthesis of 4-amino-2,6-dichloropyridine involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction .


Physical And Chemical Properties Analysis

The melting point of 2,6-dichloropyridin-4-amine is 169-173 °C (lit.) . The density is predicted to be 1.497±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action of 2,6-dichloropyridin-4-amine is not mentioned in the sources, it is used as a biochemical reagent in life science research .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dichloropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2.ClH/c6-4-1-3(8)2-5(7)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATKHNGZXGJMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloropyridin-4-amine Hydrochloride

CAS RN

1049730-38-2
Record name 4-Pyridinamine, 2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049730-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 2
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 3
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 4
Reactant of Route 4
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 5
2,6-dichloropyridin-4-amine Hydrochloride
Reactant of Route 6
2,6-dichloropyridin-4-amine Hydrochloride

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